4-(4-氯苯基)-2-氧代-3H-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

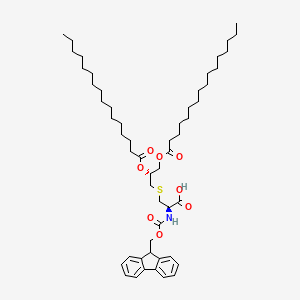

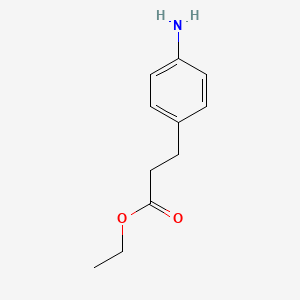

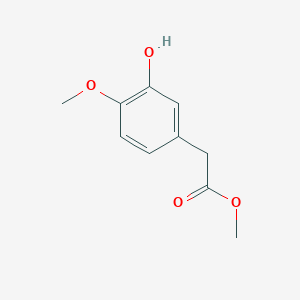

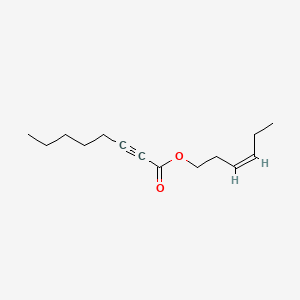

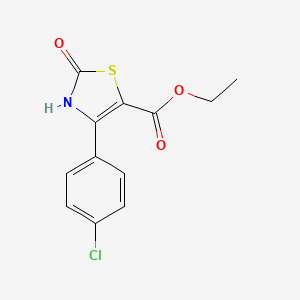

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This particular compound features a 4-chlorophenyl group and an ethyl ester moiety, indicating its potential utility in various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazole compounds has been demonstrated through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles, achieved by regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates using cyclocondensation reactions under ultrasound irradiation, which significantly reduces reaction times . These methodologies highlight the potential pathways that could be adapted for the synthesis of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds . This suggests that a similar approach could be used to determine the molecular structure of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate.

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been explored in various chemical reactions. Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for instance, reacts with substituted hydrazines to yield mixtures of regioisomeric pyrazoles . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates have also been reported . These studies provide insights into the types of reactions that ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For instance, the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates have been studied, indicating their potential use as sensitizers in photo-oxidation reactions . The molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated, providing information on charge transfer and molecular electrostatic potential . These analyses are relevant for understanding the behavior of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate in various environments.

科学研究应用

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Compounds with similar structures, such as arylpyrrole derivatives, have been found to have a unique mode of action . They interact with their targets, leading to changes that result in their biological activity.

Biochemical Pathways

It is known that similar compounds, such as dihydropyrimidinone (dhpm) derivatives, can interact with various biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate may have similar effects.

Action Environment

It has been found that the biocatalytic activity of certain compounds can be enhanced by using biocompatible solvents . This suggests that the action of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate may also be influenced by the environment in which it is used.

未来方向

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJKVDOLJBEHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428317 |

Source

|

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-09-5 |

Source

|

| Record name | Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。